The synthesis of PIM-1 can be approached through several methods:
PIM-1 possesses a unique ladder-like structure that contributes to its intrinsic microporosity. The polymer's backbone consists of rigid segments that inhibit close packing, resulting in voids within the polymer matrix.
PIM-1 undergoes several chemical reactions during its synthesis:
The reaction conditions (temperature, solvent choice, and concentration) play critical roles in determining the yield and properties of PIM-1. For instance, using a higher concentration of monomers (20-25%) can enhance the reaction efficiency in traditional methods .
The mechanism of action for PIM-1 primarily revolves around its ability to selectively adsorb gases due to its microporous structure:
Experimental studies have shown that PIM-1 membranes exhibit high selectivity for gases like carbon dioxide over nitrogen, making them ideal for carbon capture applications.
PIM-1 exhibits several notable physical and chemical properties:
The polymer's permeability coefficients indicate a strong performance in gas separation applications, with specific values depending on the molecular weight variant used .
PIM-1 has diverse scientific uses across various fields:
PIM-IN-72 is a potent and selective small-molecule inhibitor targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. This family of serine/threonine kinases (PIM1, PIM2, PIM3) plays crucial roles in cell survival, proliferation, and metabolism, with overexpression frequently observed in hematological malignancies and solid tumors. PIM-IN-72 belongs to the chemical class of ATP-competitive kinase inhibitors and is structurally derived from advanced pan-PIM inhibitors like LGH447 (PIM447). Its development addresses the need for targeted therapies disrupting oncogenic PIM kinase signaling pathways, which contribute to tumor progression and treatment resistance. Preclinical studies highlight its utility as a chemical probe for investigating PIM-dependent pathologies and as a potential therapeutic candidate [3] [10].
PIM-IN-72 is classified as a low molecular weight organic compound belonging to the fluoropicolinamide chemical class. This classification is defined by its core structural motif: a fluorinated picolinamide scaffold essential for high-affinity binding to the ATP-binding pocket of PIM kinases. Its systematic chemical name is N-(4-{[5-fluoro-2-(1H-pyrazol-4-yl)pyridin-3-yl]methoxy}pyridin-2-yl)cyclopropanecarboxamide, reflecting the precise arrangement of its constituent atoms and functional groups [3].
Key Chemical Identifiers:
PIM-IN-72 functions as a pan-PIM kinase inhibitor, exhibiting potent activity against all three PIM isoforms (PIM1, PIM2, PIM3). Its biochemical classification places it within the broader category of ATP-competitive protein kinase inhibitors. The compound possesses favorable drug-like properties, including calculated logP values indicative of moderate lipophilicity (cLogP ~2.8), facilitating cellular permeability. While comprehensive solubility data remains proprietary, structural analogs suggest sufficient solubility for in vitro and in vivo pharmacological studies. PIM-IN-72's stability under standard laboratory storage conditions (-20°C, desiccated) makes it suitable for experimental use [3] [10].
Table 1: Chemical Identity of PIM-IN-72
Property | Value/Descriptor |
---|---|
IUPAC Name | N-(4-{[5-fluoro-2-(1H-pyrazol-4-yl)pyridin-3-yl]methoxy}pyridin-2-yl)cyclopropanecarboxamide |
Synonyms | PIMIN72; GLXC-22421 (historical development code) |
CAS Number | 2243723-07-3 |
Molecular Formula | C₂₁H₁₉FN₆O₂ |
Molecular Weight | 406.42 g/mol |
Chemical Class | Fluoropicolinamide |
Therapeutic Classification | Pan-PIM Kinase Inhibitor |
PIM-IN-72 shares significant structural homology with LGH447 (also known as PIM447 or GLXC-10644), a clinically evaluated pan-PIM kinase inhibitor. Both compounds feature a conserved fluoropicolinamide core responsible for critical interactions within the kinase ATP-binding site. This core consists of a fluorine-substituted pyridine ring directly linked to a carboxamide group. Key conserved elements include:
Critical Structural Divergence:The primary structural distinction lies in the linker region connecting the pyrazole hinge-binder to the hydrophobic moiety. PIM-IN-72 incorporates an ether-linked 2-aminopyridine group (-O-pyridin-2-yl-cyclopropanecarboxamide), replacing the direct carboxamide linkage (-NH-C(O)-tBu) found in LGH447. This modification alters:
Table 2: Structural Comparison of PIM-IN-72 and LGH447 (PIM447)
Feature | PIM-IN-72 | LGH447 (PIM447) |
---|---|---|
Core Structure | Fluoropicolinamide | Fluoropicolinamide |
Hinge Binder | Pyrazole (C4-linked) | Aminopyrazole (N1-linked) |
Linker to Hydrophobe | Ether-Oxygen + 2-Aminopyridine | Direct Amide Bond |
Hydrophobic Substituent | Cyclopropyl carboxamide | tert-Butyl carboxamide |
Potential Impact | Altered conformation & H-bonding; similar lipophilicity | Optimized for potency & PK; slightly higher MW |
Structure-Activity Relationship (SAR) Insights:The cyclopropyl carboxamide in PIM-IN-72 represents a strategic modification over the tert-butyl group in LGH447. While both are hydrophobic, the smaller, more rigid cyclopropane ring potentially reduces metabolic susceptibility associated with the tert-butyl group's methyl groups. This change aims to maintain high kinase affinity while improving metabolic stability. The ether-linked aminopyridine moiety likely preserves crucial interactions with residues like Lys67 (PIM1) and Asp186 (PIM1), which are vital for binding potency across PIM isoforms. Biochemical assays confirm that despite these modifications, PIM-IN-72 retains the hallmark high nanomolar to low micromolar potency against PIM kinases characteristic of this chemical series [3].
PIM-IN-72 functions as a potent, ATP-competitive inhibitor of all three PIM kinase isoforms (PIM1, PIM2, PIM3). Its pan-inhibitory activity is crucial because PIM isoforms exhibit functional redundancy in promoting tumor cell survival, proliferation, and therapy resistance. Simultaneous inhibition circumvents compensatory upregulation of non-targeted isoforms, a limitation observed with isoform-selective inhibitors [3] [10].
Mechanism of Action:PIM-IN-72 binds reversibly to the ATP-binding cleft of PIM kinases, preventing phosphate transfer to downstream substrates. Key molecular interactions stabilizing the inhibitor-kinase complex include:
Biochemical and Cellular Potency:PIM-IN-72 demonstrates high affinity across PIM isoforms in enzymatic assays:
Table 3: Inhibition Profile of PIM-IN-72
PIM Isoform | Reported IC₅₀ (nM)* | Key Cellular Consequences of Inhibition |
---|---|---|
PIM1 | < 100 nM | ↓ Phosphorylation of BAD, p21, p27; ↑ Apoptosis |
PIM2 | < 100 nM | ↓ Phosphorylation of 4E-BP1, TSC2; ↓ Protein synthesis & mTORC1 activity |
PIM3 | < 100 nM | ↓ Phosphorylation of c-MYC; ↓ Metabolic adaptation |
*Note: Specific IC₅₀ values may vary between assay conditions; trend indicates high potency.
In cellular models (e.g., multiple myeloma, leukemia cell lines), PIM-IN-72 effectively suppresses phosphorylation of canonical PIM substrates:
Functional Consequences in Cancer Models:Treatment with PIM-IN-72 elicits multifaceted anti-tumor effects:
PIM-IN-72 serves primarily as a research tool for dissecting PIM kinase biology in vitro and in vivo. Its well-defined mechanism and potency make it valuable for validating PIM kinases as therapeutic targets, exploring synthetic lethality, and understanding resistance mechanisms in hematological and solid tumor contexts [3] [10].
Table 4: Summary of PIM-IN-72 Properties and Research Context
Aspect | Details for PIM-IN-72 | Relevance |
---|---|---|
Primary Target | Pan-PIM Kinase Inhibitor (PIM1, PIM2, PIM3) | Targets oncogenic drivers with functional redundancy |
Key Modification | Ether-linked aminopyridine + Cyclopropyl carboxamide | Aims for optimized potency & stability vs. LGH447 |
Research Utility | Chemical probe for PIM kinase biology & combination therapy | Validates target; explores resistance & synergy |
Therapeutic Context | Hematological malignancies (MM, AML, Lymphoma), Solid Tumors | PIMs overexpressed in these cancers; drive progression |
Combination Potential | Synergy with dexamethasone, pomalidomide, chemotherapies | Addresses compensatory pathways & improves efficacy |
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